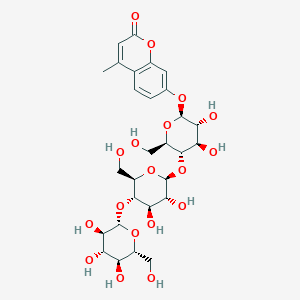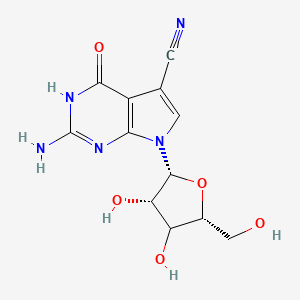
7-Cyano-7-deazaguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyano-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of molecular biology and biochemistry. This compound is a derivative of guanosine, where the guanine base is replaced with a 7-cyano-7-deazaguanine moiety. It is primarily known for its role in the bacterial queuosine tRNA modification pathway and its presence in DNA as a result of the dpd gene cluster .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-7-deazaguanosine typically involves the enzymatic conversion of guanine derivatives. One of the key enzymes involved is 7-cyano-7-deazaguanine synthase, which catalyzes the formation of the cyano group at the 7-position of the guanine ring . The reaction conditions often require ATP and ammonia as substrates, and the process is ATP-dependent .
Industrial Production Methods: Industrial production of this compound is less common, but it can be scaled up using biotechnological approaches. This involves the use of genetically engineered bacteria that overexpress the necessary enzymes for the biosynthesis of the compound. The production process includes fermentation, extraction, and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Cyano-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cyano group, leading to the formation of different oxidation states.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include various oxidized forms of this compound.
Reduction: The major product is 7-amino-7-deazaguanosine.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
7-Cyano-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: It plays a crucial role in the study of tRNA modifications and their impact on translation efficiency and codon-anticodon interactions.
Medicine: The compound has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of modified nucleic acids for various biotechnological applications.
Mécanisme D'action
The mechanism of action of 7-Cyano-7-deazaguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The compound is inserted into DNA through a transglycosylation reaction catalyzed by specific enzymes. This modification can influence gene expression, replication, and repair processes .
Molecular Targets and Pathways:
DNA: The compound targets DNA, where it can be incorporated into the genome.
Enzymes: Enzymes such as tRNA-guanine transglycosylase are involved in its incorporation.
Pathways: It is part of the queuosine tRNA modification pathway and the dpd restriction-modification system.
Comparaison Avec Des Composés Similaires
7-Amino-7-deazaguanosine: A reduced form of 7-Cyano-7-deazaguanosine.
Queuosine: Another modified nucleoside involved in tRNA modification.
Tubercidin: A nucleoside analog with similar structural features.
Uniqueness: this compound is unique due to its cyano group at the 7-position, which imparts distinct chemical properties and biological activities. Its role in both DNA and tRNA modifications sets it apart from other nucleoside analogs .
Propriétés
Formule moléculaire |
C12H13N5O5 |
|---|---|
Poids moléculaire |
307.26 g/mol |
Nom IUPAC |
2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7?,8+,11-/m1/s1 |
Clé InChI |
BIRQNXWAXWLATA-DWVWSIQXSA-N |
SMILES isomérique |
C1=C(C2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N)C#N |
SMILES canonique |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


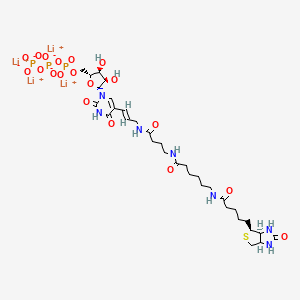

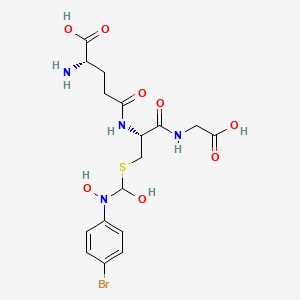
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
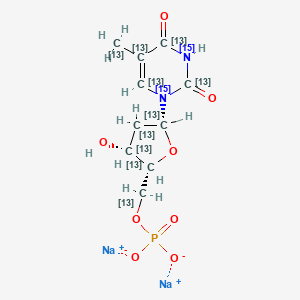
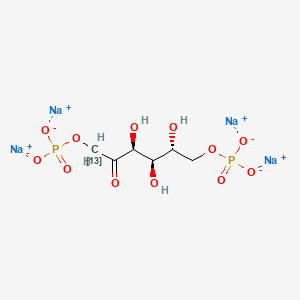
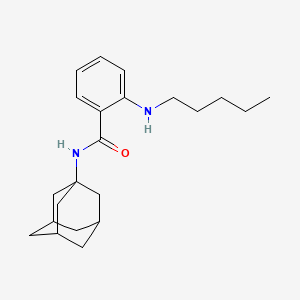
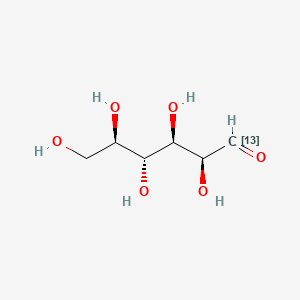
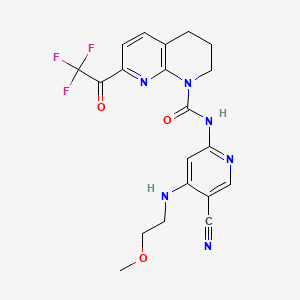
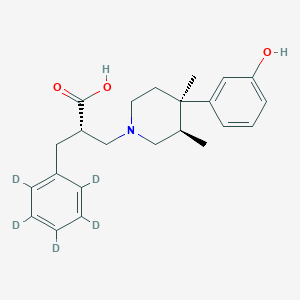
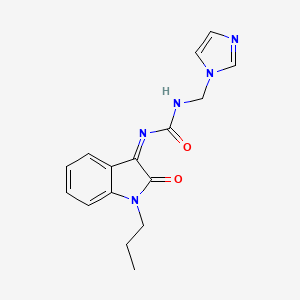
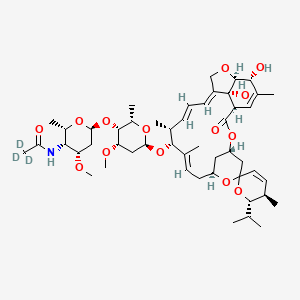
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
